molecular formula C8H7FN2 B11923196 5-Fluoro-2-methylimidazo[1,2-a]pyridine

5-Fluoro-2-methylimidazo[1,2-a]pyridine

Cat. No.: B11923196
M. Wt: 150.15 g/mol
InChI Key: PGQZJWZNXUVZBD-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the imidazo[1,2-a]pyridine ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable fluorinated aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization to form the imidazo[1,2-a]pyridine ring.

Another approach involves the use of multicomponent reactions, where 2-aminopyridine, a fluorinated aldehyde, and an isocyanide are reacted together in the presence of a catalyst. This method offers the advantage of forming the desired product in a single step with high efficiency.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the yield of the desired compound. Catalysts such as transition metals or metal-free systems are employed to facilitate the reaction and improve the overall efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the fluorine atom or to reduce other functional groups present in the molecule.

    Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: De-fluorinated products or reduced functional groups.

    Substitution: Substituted imidazo[1,2-a]pyridine derivatives with various nucleophiles.

Scientific Research Applications

5-Fluoro-2-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylimidazo[1,2-a]pyridine is largely dependent on its interaction with specific molecular targets. The fluorine atom at the 5-position enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-a]pyridine: Lacks the fluorine atom at the 5-position, resulting in different chemical and biological properties.

    5-Chloro-2-methylimidazo[1,2-a]pyridine: Contains a chlorine atom instead of fluorine, which affects its reactivity and biological activity.

    5-Bromo-2-methylimidazo[1,2-a]pyridine: Similar to the chloro derivative but with a bromine atom, leading to different reactivity and biological effects.

Uniqueness

The presence of the fluorine atom at the 5-position in 5-Fluoro-2-methylimidazo[1,2-a]pyridine imparts unique properties, such as increased lipophilicity and enhanced ability to form hydrogen bonds. These characteristics can lead to improved biological activity and selectivity compared to its non-fluorinated or halogen-substituted analogs.

Properties

IUPAC Name

5-fluoro-2-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-6-5-11-7(9)3-2-4-8(11)10-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQZJWZNXUVZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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